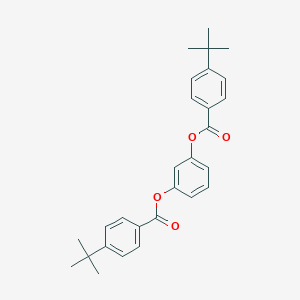
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate), also known as Tinuvin 326, is a UV absorber that is commonly used in the production of plastics, coatings, and adhesives. This compound is known for its ability to protect against UV radiation and prevent the degradation of materials exposed to sunlight.
Wirkmechanismus
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) works by absorbing UV radiation and converting it into heat. This process prevents the UV radiation from interacting with the material and causing degradation. The compound has a high molar extinction coefficient and is able to absorb a broad range of UV radiation.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) on humans and animals. However, studies have shown that the compound is not easily absorbed through the skin and does not have any significant toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) in lab experiments has several advantages. It is a stable and reliable compound that can be easily synthesized and purified. It is also highly effective in preventing the degradation of materials exposed to UV radiation. However, the compound has some limitations, including its limited solubility in water and its potential to interfere with certain analytical techniques.
Zukünftige Richtungen
There are several future directions for research on 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate). One area of interest is the development of more efficient and environmentally friendly synthesis methods. Another area of research is the use of the compound in new applications, such as in the production of renewable energy materials. Additionally, there is a need for more research on the potential long-term effects of exposure to the compound on human and animal health.
Synthesemethoden
The synthesis of 1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) involves the reaction of 1,3-phenylenediamine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography. This method has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) has been extensively studied for its use as a UV absorber in various applications. It has been incorporated into plastics, coatings, and adhesives to prevent the degradation of these materials due to exposure to sunlight. The compound has also been used in the production of sunscreens and other personal care products to protect the skin from UV radiation.
Eigenschaften
CAS-Nummer |
17831-67-3 |
|---|---|
Produktname |
1,3-Phenylene bis(4-(1,1-dimethylethyl)benzoate) |
Molekularformel |
C28H30O4 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
[3-(4-tert-butylbenzoyl)oxyphenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C28H30O4/c1-27(2,3)21-14-10-19(11-15-21)25(29)31-23-8-7-9-24(18-23)32-26(30)20-12-16-22(17-13-20)28(4,5)6/h7-18H,1-6H3 |
InChI-Schlüssel |
AFAZGSWKIZVRSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Andere CAS-Nummern |
17831-67-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
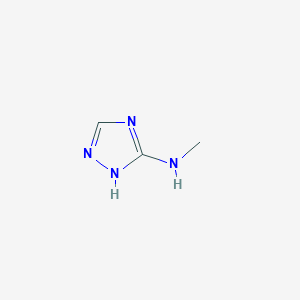
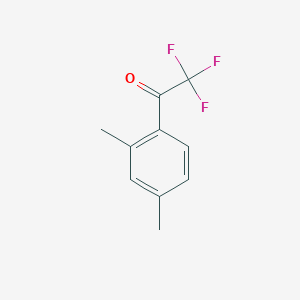
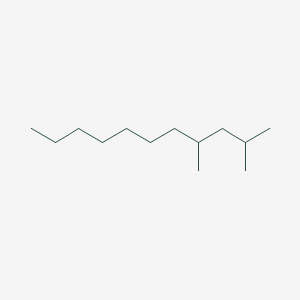
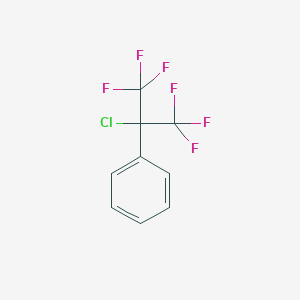



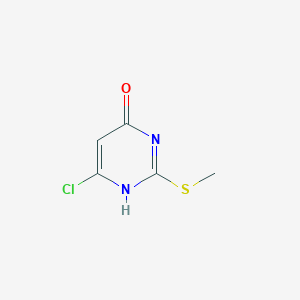

![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)

